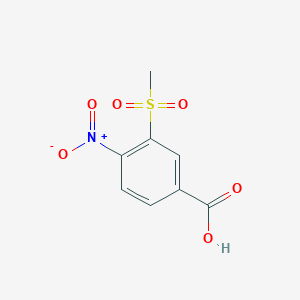
3-Methanesulfonyl-4-nitrobenzoic acid
Übersicht
Beschreibung
3-Methanesulfonyl-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H7NO6S and its molecular weight is 245.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
3-Methanesulfonyl-4-nitrobenzoic acid (MSNBA) is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and neuroprotective effects. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
MSNBA is characterized by the presence of a nitro group, which is known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
This compound contains both a methanesulfonyl group and a nitro group attached to a benzoic acid framework, contributing to its reactivity and interaction with biological systems.
1. Antimicrobial Activity
Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. A study highlighted the potential of related compounds in inhibiting bacterial growth, suggesting that the presence of the methanesulfonyl group may enhance this activity. The following table summarizes the antimicrobial effects observed in various studies:
These findings support the hypothesis that MSNBA could be effective against certain bacterial strains.
2. Anti-inflammatory Effects
The anti-inflammatory properties of MSNBA have been investigated through various in vitro assays. The nitro group is believed to play a crucial role in modulating inflammatory responses by inhibiting pro-inflammatory cytokines. A notable study demonstrated that MSNBA reduced levels of tumor necrosis factor-alpha (TNF-α) in macrophage cell lines.
Case Study: Inhibition of TNF-α Production
- Cell Line : RAW 264.7 macrophages
- Treatment : MSNBA at concentrations of 10, 50, and 100 µM
- Results : Significant reduction in TNF-α levels compared to control (p < 0.05) at 50 and 100 µM concentrations.
This suggests that MSNBA may have therapeutic potential in treating inflammatory diseases.
3. Neuroprotective Activity
Recent investigations into the neuroprotective effects of compounds similar to MSNBA have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The mechanisms involve inhibition of amyloid-beta (Aβ) aggregation and free radical scavenging.
Research Findings:
- Cell Model : SK-N-SH neuroblastoma cells
- Assay : Cell viability assessed using MTT assay after exposure to Aβ.
- Results : MSNBA treatment improved cell viability by approximately 60% compared to untreated controls.
These results indicate that MSNBA may be beneficial in neurodegenerative conditions such as Alzheimer's disease.
Mechanistic Insights
The biological activities of MSNBA can be attributed to its ability to interact with specific molecular targets within cells. For instance, the methanesulfonyl group enhances solubility and facilitates cellular uptake, while the nitro group participates in redox reactions that may lead to the modulation of signaling pathways involved in inflammation and cell survival.
Eigenschaften
IUPAC Name |
3-methylsulfonyl-4-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S/c1-16(14,15)7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGMNAUBXXGJMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















